2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16399530
InChI: InChI=1S/C20H20N2O5/c23-19(15-3-1-2-4-16(15)20(24)25)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2,(H,24,25)
SMILES:
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid

CAS No.:

Cat. No.: VC16399530

Molecular Formula: C20H20N2O5

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid -

Specification

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
IUPAC Name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzoic acid
Standard InChI InChI=1S/C20H20N2O5/c23-19(15-3-1-2-4-16(15)20(24)25)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2,(H,24,25)
Standard InChI Key YHTRXKRISXDZFR-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid (IUPAC name: 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzoic acid) is a synthetic organic molecule with the molecular formula C₂₀H₂₀N₂O₅ and a molecular weight of 368.4 g/mol. Its structure integrates three key moieties:

  • A benzoic acid group at position 2 of the aromatic ring.

  • A piperazine ring substituted with a 1,3-benzodioxol-5-ylmethyl group.

  • A carbonyl bridge linking the piperazine and benzoic acid components .

The canonical SMILES representation (C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(=O)O) and InChIKey (YHTRXKRISXDZFR-UHFFFAOYSA-N) further clarify its stereochemical configuration.

Structural Analogues and Comparative Analysis

Structurally related compounds, such as 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline (PubChem CID: 3242345), share the piperazine-benzodioxole core but exhibit distinct pharmacological profiles due to variations in substituents . Table 1 highlights critical differences:

Property2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline
Molecular FormulaC₂₀H₂₀N₂O₅C₂₅H₂₃N₃O₅
Molecular Weight (g/mol)368.4445.5
Key Functional GroupsBenzoic acid, piperazine, benzodioxoleFuroquinoline, methoxy, benzodioxole
PubChem CID12410563242345

Table 1: Structural comparison with a related analogue .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely follows multi-step organic reactions common to piperazine derivatives:

  • Formation of the Piperazine-Benzodioxole Intermediate: Alkylation of piperazine with 1,3-benzodioxol-5-ylmethyl chloride under basic conditions.

  • Carbonyl Bridge Installation: Reaction of the intermediate with 2-carboxybenzoyl chloride via nucleophilic acyl substitution .

  • Purification: Crystallization or chromatography to isolate the final product.

A related synthesis for 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine (CAS: 3605-01-4) employs piperonylic acid and 2-(1-piperazinyl)pyrimidine, suggesting analogous strategies for carbonyl linkage formation .

Reactivity and Functionalization

The compound’s reactivity is governed by:

  • Carboxylic Acid Group: Capable of forming salts or esters to modulate solubility.

  • Piperazine Nitrogen Atoms: Participate in acid-base reactions or coordinate with metal ions.

  • Benzodioxole Ring: Susceptible to oxidative cleavage under strong acidic or basic conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to aromaticity and hydrophobic benzodioxole group. Likely soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: The benzodioxole moiety may degrade under prolonged UV exposure or extreme pH .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include C=O stretch (~1680 cm⁻¹), O-H stretch (benzoic acid, ~2500–3000 cm⁻¹), and C-O-C (benzodioxole, ~1250 cm⁻¹) .

  • NMR: ¹H NMR would show signals for the benzodioxole methylene (δ 4.2–4.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–8.0 ppm) .

CompoundBioactivityTarget
2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acidHypothetical COX inhibitionCyclooxygenase
2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(2-methylphenyl)acetamideNeurotransmitter modulationGABA receptors
7-methoxyfuro[2,3-b]quinoline derivativeAnticancer activityTopoisomerase II

Table 2: Bioactivity of structural analogs .

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